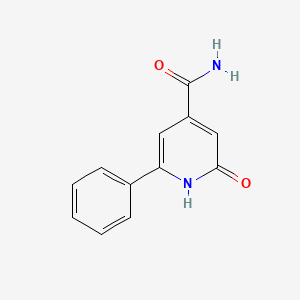
2-Hydroxy-6-phenylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-phenylisonicotinamide is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group (-OH) attached to the aromatic ring of isonicotinamide, along with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-phenylisonicotinamide typically involves the reaction of isonicotinic acid with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under controlled conditions, including a specific temperature and pressure, to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Isonicotinic acid} + \text{Phenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound.
化学反応の分析
Types of Reactions: 2-Hydroxy-6-phenylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Formation of 2-oxo-6-phenylisonicotinamide.
Reduction: Formation of 2-amino-6-phenylisonicotinamide.
Substitution: Formation of halogenated derivatives of the compound.
科学的研究の応用
2-Hydroxy-6-phenylisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Hydroxy-6-phenylisonicotinamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its biological activity by participating in hydrogen bonding and electron donation. The compound can modulate various cellular pathways, including oxidative stress response and inflammation, by interacting with key enzymes and receptors.
類似化合物との比較
2-Hydroxybenzoic acid (Salicylic acid): Similar in structure but lacks the phenyl group.
6-Phenylisonicotinic acid: Similar but lacks the hydroxyl group.
Uniqueness: 2-Hydroxy-6-phenylisonicotinamide is unique due to the presence of both the hydroxyl and phenyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its similar counterparts.
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
2-oxo-6-phenyl-1H-pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)9-6-10(14-11(15)7-9)8-4-2-1-3-5-8/h1-7H,(H2,13,16)(H,14,15) |
InChIキー |
SQUFPRKDNOEYHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)

![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)
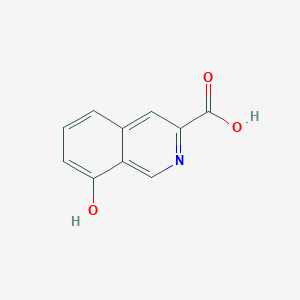
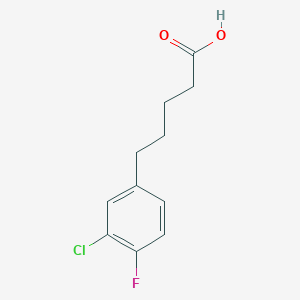
![8-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13667245.png)

![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13667252.png)

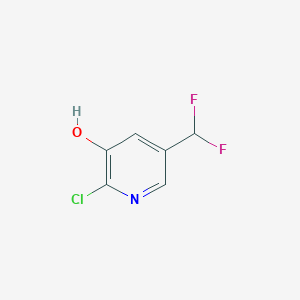
![1-[3-[2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13667271.png)
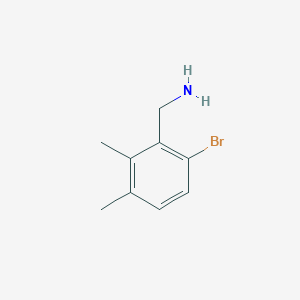
![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)

